molecular formula C23H24N4O5 B3203675 3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-49-2

3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3203675
CAS No.: 1021264-49-2
M. Wt: 436.5 g/mol
InChI Key: GZAXYQQPZXNVJA-UHFFFAOYSA-N
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Description

This compound features a spirocyclic triazaspiro[4.5]decane core substituted with a benzyl group at position 3, a 2,4-dioxo moiety, and a carboxamide linked to a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Properties

IUPAC Name

3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c28-20-23(25-22(30)27(20)15-16-4-2-1-3-5-16)8-10-26(11-9-23)21(29)24-17-6-7-18-19(14-17)32-13-12-31-18/h1-7,14H,8-13,15H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAXYQQPZXNVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with benzyl halides under basic conditions to form the benzylated intermediate. This intermediate is then subjected to cyclization reactions using appropriate reagents to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Triazaspiro Cores
Compound Name Molecular Formula Key Substituents Biological Activity/Use Reference
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide C₂₂H₂₃ClN₄O₄ 4-Chlorophenyl, 2-methoxyphenyl Research use (specific activity not listed)
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide (Core structure) C₈H₁₂N₄O₃ Unsubstituted core Intermediate for synthesis
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate C₁₂H₁₉N₃O₄ tert-Butoxycarbonyl Synthetic intermediate

Key Observations :

  • Substitution at position 3 (e.g., benzyl, chlorophenyl) and the carboxamide-linked aryl group (e.g., benzodioxin vs. methoxyphenyl) influence molecular weight, solubility, and target specificity.
  • The tert-butyl ester derivative (C₁₂H₁₉N₃O₄) is soluble in organic solvents like DMSO and methanol, suggesting similar solubility profiles for the target compound .
Compounds Containing 2,3-Dihydro-1,4-Benzodioxin Moieties
Compound Name Molecular Formula Key Features Biological Activity Reference
2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetic Acid C₁₀H₁₀O₄ Acetic acid substituent Anti-inflammatory (comparable to ibuprofen)
3',4'-(1",4"-Dioxino)flavone C₁₇H₁₂O₄ Flavone-dioxane hybrid Antihepatotoxic (similar to silymarin)

Key Observations :

  • The benzodioxin subunit enhances anti-inflammatory activity, as seen in the acetic acid derivative .
  • Flavone-dioxane hybrids exhibit hepatoprotective effects, suggesting that the benzodioxin group in the target compound may confer similar benefits .
Structure-Activity Relationship (SAR) Insights

Benzodioxin Group : Enhances anti-inflammatory and hepatoprotective properties, as observed in structurally related compounds .

Substituent Effects :

  • Benzyl or chlorophenyl groups at position 3 may increase lipophilicity, affecting membrane permeability.
  • Carboxamide-linked aryl groups (e.g., benzodioxin vs. methoxyphenyl) modulate target specificity and potency .

Biological Activity

The compound 3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, drawing on various research studies and findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

  • Formation of the Benzodioxin Moiety : The initial step typically includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with appropriate acylating agents to introduce the benzyl group.
  • Construction of the Triazaspiro Framework : This is achieved through a series of cyclization reactions that yield the spiro structure characteristic of this class of compounds.
  • Final Modifications : The compound is finalized by adding carboxamide functionalities to enhance biological activity.

The detailed synthetic pathway can be referenced in various studies focusing on related compounds, such as those involving benzodioxin derivatives and triazaspiro structures .

Antioxidant Properties

Research indicates that compounds similar to 3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane have significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells and may have therapeutic implications in conditions like Alzheimer's disease and diabetes .

Enzyme Inhibition

Studies have shown that derivatives of benzodioxin exhibit enzyme inhibition activities against various targets:

  • Acetylcholinesterase (AChE) : Compounds in this class have been evaluated for their ability to inhibit AChE, an enzyme linked to neurodegenerative diseases. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially improving cognitive function .
  • α-Glucosidase : Some derivatives also demonstrate inhibitory effects on α-glucosidase, which is relevant for managing type 2 diabetes by slowing carbohydrate absorption .

Cardiovascular Effects

There is emerging evidence that compounds with a triazaspiro framework can exhibit cardiovascular effects such as vasorelaxation and bradycardic activity. These effects are particularly relevant for treating conditions like hypertension and heart disease .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress, it was found that these compounds significantly reduced cell death and improved cell viability. The mechanism was attributed to their antioxidant properties and ability to modulate apoptotic pathways .

Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic potential of similar benzodioxin derivatives showed promising results in lowering blood glucose levels in diabetic animal models. The study highlighted the role of enzyme inhibition as a mechanism for these effects .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetReference
AntioxidantReduces oxidative stress
AChE InhibitionIncreases acetylcholine levels
α-Glucosidase InhibitionSlows carbohydrate absorption
VasorelaxationRelaxes vascular smooth muscle
Bradycardic ActivityReduces heart rate

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound’s synthesis typically involves multi-step reactions. A common approach includes coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a spirocyclic carboxamide precursor under basic conditions (e.g., aqueous Na₂CO₃ for pH control) in polar aprotic solvents like DMF. Catalytic LiH may enhance nucleophilic substitution efficiency at the N-position . To optimize yields, dynamic pH monitoring and temperature-controlled stepwise additions are critical. Evidence from similar spirocyclic systems suggests that reducing steric hindrance by introducing benzyl groups early in the synthesis improves cyclization efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction to resolve the spirocyclic core and stereochemistry .
  • ¹H NMR to verify benzyl and benzodioxin proton environments (e.g., aromatic resonances at δ 6.8–7.2 ppm and spirocyclic methylene signals at δ 3.5–4.0 ppm) .
  • IR spectroscopy to identify carbonyl stretches (1670–1750 cm⁻¹) and amide N–H bends . Cross-referencing with computational models (e.g., DFT-optimized geometries) can validate spectral assignments .

Q. What initial biological screening assays are appropriate to evaluate therapeutic potential?

Prioritize:

  • Antibacterial assays (e.g., broth microdilution against Gram-positive/negative strains) to assess MIC values .
  • Enzyme inhibition studies (e.g., lipoxygenase or acetylcholinesterase inhibition) using spectrophotometric methods to quantify IC₅₀ .
  • Cytotoxicity profiling (MTT assay on mammalian cell lines) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across enzyme inhibition assays?

Contradictions often arise from assay-specific conditions (e.g., substrate concentration, pH). To address this:

  • Perform kinetic studies to differentiate competitive vs. non-competitive inhibition mechanisms .
  • Validate purity using HPLC-MS (e.g., Chromolith columns for high-resolution separation) to rule out impurities affecting results .
  • Replicate assays under standardized conditions (e.g., fixed enzyme concentrations and buffer systems) .

Q. What computational methods predict interactions between this compound and target enzymes?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses within enzyme active sites (e.g., lipoxygenase’s hydrophobic pocket) .
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-enzyme complexes over 100-ns trajectories .
  • QSAR modeling to correlate structural features (e.g., benzodioxin substituents) with inhibitory activity .

Q. What strategies overcome synthetic challenges in forming the spirocyclic core?

Challenges include poor cyclization yields and stereochemical control. Solutions include:

  • Microwave-assisted synthesis to accelerate ring-closing steps and improve regioselectivity .
  • Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce desired stereochemistry during spirocyclic ring formation .
  • High-throughput screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) .

Q. How does the stereochemistry of the spirocyclic system influence biological activity?

  • Use enantioselective synthesis to isolate stereoisomers and test them in parallel bioassays .
  • Correlate X-ray-derived dihedral angles with activity e.g., planar benzodioxin moieties may enhance π-π stacking in enzyme pockets .
  • Circular dichroism (CD) to monitor conformational changes in target proteins upon binding different stereoisomers .

Q. What analytical techniques assess the compound’s purity and stability?

  • Stability-indicating HPLC methods (e.g., Purospher® STAR columns) to detect degradation products under stress conditions (heat, light, pH extremes) .
  • LC-MS/MS to identify oxidation byproducts (e.g., benzodioxin ring opening) .
  • Thermogravimetric analysis (TGA) to evaluate hygroscopicity and storage stability .

Data Contradiction Analysis

  • Example : If antibacterial activity varies between studies, compare culture media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) and inoculum preparation (log-phase vs. stationary-phase cells) .
  • Mitigation : Use standardized reference compounds (e.g., ciprofloxacin for Gram-negative assays) and report data as mean ± SEM from triplicate experiments .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize LiH-mediated coupling in DMF for N-alkylation steps .
  • Structural Validation : Combine X-ray crystallography with 2D NMR (COSY, HSQC) .
  • Advanced Modeling : Integrate docking results with free-energy perturbation (FEP) calculations for binding affinity predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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